molecular formula C10H7BrN2O2 B578527 4-Amino-6-bromoquinoline-3-carboxylic acid CAS No. 1216263-67-0

4-Amino-6-bromoquinoline-3-carboxylic acid

Cat. No. B578527
CAS RN: 1216263-67-0
M. Wt: 267.082
InChI Key: NNUIEFZTKCWYTA-UHFFFAOYSA-N
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Description

“4-Amino-6-bromoquinoline-3-carboxylic acid” is a heterocyclic chemical compound that has a broad range of applications in various fields of research and industry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of “this compound” involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7BrN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and complex. They involve various synthesis protocols and can be influenced by factors such as the presence of transition metals, the use of ionic liquids, and the application of ultrasound irradiation .

Scientific Research Applications

Photolabile Protecting Group

A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids. This compound, with enhanced single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, offers applications in the release of biological messengers in vivo due to its increased solubility and minimal fluorescence characteristics (Fedoryak & Dore, 2002).

Derivatization Reagent for Biological Carboxylic Acids

Mochizuki et al. (2013) synthesized a novel bromoquinolinium reagent for the efficient analysis of carboxylic acids in biological samples via HPLC-MS. This method demonstrated selective determination of bile and free fatty acids in human plasma, highlighting its utility in qualitative and quantitative analyses (Mochizuki et al., 2013).

Synthesis and Antimicrobial Activity

Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives, examining their potential antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Patel, Mistry, & Desai, 2006).

Gas Phase Reaction Studies

Thevis et al. (2008) investigated the gas phase reactions of substituted isoquinolines, including compounds related to this compound. This study provides insights into mass spectrometric analyses of prolylhydroxylase inhibitor drug candidates, offering pathways for the characterization of related compounds (Thevis et al., 2008).

Novel Anti-tumor Lead

Gao et al. (2015) synthesized and tested a novel isoquinoline compound for anti-tumor activity, demonstrating high therapeutic efficacy and low systemic toxicity. This study underscores the potential of using multiple isoquinoline-3-carboxylic acid moieties in anti-tumor drug design (Gao et al., 2015).

Future Directions

Quinoline and its derivatives, including “4-Amino-6-bromoquinoline-3-carboxylic acid”, have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activity .

properties

IUPAC Name

4-amino-6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIEFZTKCWYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673694
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216263-67-0
Record name 4-Amino-6-bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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